molecular formula C20H23N5O2S B2771423 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 852376-18-2

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2771423
CAS No.: 852376-18-2
M. Wt: 397.5
InChI Key: BUHCHAVAOWEBGH-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , has shown significant antioxidant and anticancer activities. These derivatives have demonstrated greater antioxidant activity than ascorbic acid in DPPH radical scavenging methods. Moreover, some of these compounds exhibited notable cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as leads for anticancer drug development (Tumosienė et al., 2020).

Heterocyclic Synthesis for Biological Applications

The utility of 1-(4-substituted aminophenyl)ethanones in synthesizing a wide range of heterocyclic compounds, such as thiophenes, oxazoles, and triazoles, underlines the importance of structurally complex molecules in drug discovery. These synthetic routes facilitate the exploration of biological and medicinal properties, providing a broad spectrum of potential pharmacological applications (Salem et al., 2021).

Pyridazine Derivatives and Antimicrobial Activities

The synthesis of pyridazine derivatives, including compounds with triazolo[4,3-b]pyridazin-6-yl motifs, highlights their potential in generating new antimicrobial agents. Some of these derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the relevance of such compounds in addressing resistant microbial strains (Bektaş et al., 2007).

Enzyme Inhibition for Therapeutic Targeting

Compounds structurally related to the query molecule have been investigated for their ability to inhibit specific enzymes, such as 15-lipoxygenase. This enzyme plays a significant role in the inflammatory process, and its inhibition can lead to the development of anti-inflammatory drugs. Some derivatives have shown promising IC50 values, indicating their potential as inhibitors (Asghari et al., 2016).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-14-9-11-24(12-10-14)19(26)13-28-18-8-7-17-21-22-20(25(17)23-18)15-3-5-16(27-2)6-4-15/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHCHAVAOWEBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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